

Benzo[f]quinoline IUPAC nomenclature and CAS number

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Compound of Interest

Compound Name: Benzo[f]quinoline

Cat. No.: B1222042

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An In-depth Technical Guide to **Benzo[f]quinoline**: Nomenclature, Properties, Synthesis, and Biological Relevance

This guide provides a comprehensive overview of **Benzo[f]quinoline**, a polycyclic aromatic nitrogen heterocycle, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physicochemical properties, established synthetic protocols, and its emerging significance in medicinal chemistry.

IUPAC Nomenclature and CAS Number

The formal identification of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) is as follows:

- IUPAC Name: **benzo[f]quinoline**^[1]
- CAS Registry Number: 85-02-9^[2]

Synonyms for **Benzo[f]quinoline** include 1-Azaphenanthrene, 5,6-Benzoquinoline, β -Naphthoquinoline, and naphthopyridine.^{[2][3][4]}

Physicochemical Properties

Benzo[f]quinoline appears as yellow crystals or a white to light yellow powder.^{[1][3][5]} A summary of its key quantitative properties is presented below for easy reference.

| Property | Value |
|---------------------|---|
| Molecular Formula | C ₁₃ H ₉ N |
| Molecular Weight | 179.22 g/mol |
| Melting Point | 89 - 94 °C |
| Boiling Point | 349-350 °C at 721 mmHg |
| Solubility | Practically insoluble in water; Soluble in dilute acids, ethanol, ether, and benzene. |
| Appearance | White to light yellow or green powder/crystals. |
| UV max (in ethanol) | 347, 331, 316, 266 nm |

(Data sourced from[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#))

Experimental Protocols: Synthesis of Benzo[f]quinoline

Several methods for the synthesis of the **Benzo[f]quinoline** scaffold have been reported. The following are detailed methodologies for two classical and widely cited reactions.

Skraup Reaction

The Skraup reaction is a traditional method for synthesizing quinolines. The synthesis of **Benzo[f]quinoline** via this method involves the reaction of β -naphthylamine with glycerol in the presence of an acid catalyst and an oxidizing agent.[\[7\]](#)[\[8\]](#)

Materials:

- β -Naphthylamine
- Anhydrous glycerol
- Concentrated sulfuric acid
- Arsenic acid (or another suitable oxidizing agent)

- Sodium hydroxide solution (6N) for neutralization
- Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

- A mixture of β -naphthylamine, anhydrous glycerol, and concentrated sulfuric acid is prepared in a reaction flask equipped with a reflux condenser.
- Arsenic acid is added cautiously as the oxidizing agent.
- The mixture is heated carefully. The reaction is exothermic and should be controlled to prevent overheating. Once initiated, the reaction mixture is heated to maintain a steady reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the reaction mixture is diluted with water and neutralized with a 6N sodium hydroxide solution to precipitate the free base.
- The resulting crude **Benzo[f]quinoline** is isolated by filtration or extraction with an organic solvent like dichloromethane.
- The crude product is purified using flash column chromatography to yield pure **Benzo[f]quinoline**.[\[8\]](#)

Doebner-von Miller Reaction

This method provides a good yield of **Benzo[f]quinoline** through the reaction of an α,β -unsaturated carbonyl compound (generated in situ) with an aromatic amine.[\[7\]](#)[\[8\]](#)

Materials:

- 2-Naphthylamine
- 3,3-Diethoxyprop-1-ene
- Hydrochloric acid (1N)
- Base for neutralization (e.g., sodium bicarbonate)

- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- 2-Naphthylamine is dissolved in a suitable solvent.
- 3,3-Diethoxyprop-1-ene is added to the solution.
- A solution of 1N hydrochloric acid is added to facilitate the cyclization.
- The mixture is heated under reflux for the required duration, with reaction progress monitored by an appropriate technique like TLC.
- Upon completion, the reaction mixture is cooled and neutralized with a suitable base.
- The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- The resulting solid is purified, typically by recrystallization or column chromatography, to afford pure **Benzo[f]quinoline**.^[8]

Biological Significance and Applications

While **Benzo[f]quinoline** itself is recognized as an environmental pollutant found in coal tar and cigarette smoke, its derivatives have garnered significant interest in medicinal chemistry and materials science.^{[7][9]}

- Anticancer and Antimicrobial Agents: Derivatives of **Benzo[f]quinoline** have been synthesized and evaluated for their biological activities.^[9] Studies have shown that certain quaternary salts and cycloadducts of **Benzo[f]quinoline** exhibit promising in vitro anticancer activity against various human cancer cell lines.^{[9][10]} Furthermore, some derivatives have demonstrated potent antibacterial and antifungal properties.^[11]
- Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the **Benzo[f]quinoline** scaffold make it a candidate for use in the development of organic light-emitting devices.^{[4][5][9]}

- DNA Intercalation: Its planar aromatic structure allows it to intercalate into DNA, making it a subject of study in molecular biology and for the design of new therapeutic agents.[4][5]

The general synthetic pathway to biologically active derivatives often involves a two-step process: quaternization of the nitrogen atom in the **Benzo[f]quinoline** ring, followed by a [3+2] dipolar cycloaddition reaction.[9][10][11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Skraup synthesis of **Benzo[f]quinoline**.



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Caption: Workflow for the Skraup synthesis of **Benzo[f]quinoline**.

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